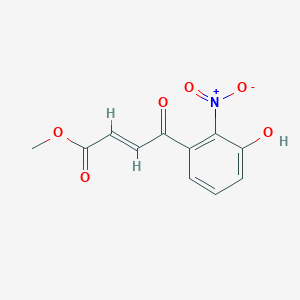

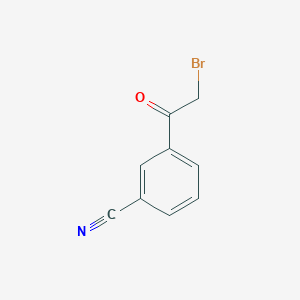

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester

描述

The compound "(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester" is a chemical entity that can be associated with various research areas, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of ester enolates and subsequent rearrangements. For instance, the ester enolate Claisen rearrangement of (R)-1-methyl-(E)-2-butenyl hydroxyacetate is reported to provide complete asymmetric transfer with high erythroselectivity, which is a valuable method for the synthesis of optically active compounds . This method could potentially be adapted for the synthesis of related compounds, such as the one , by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

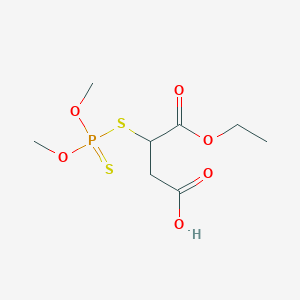

The molecular structure of organic compounds is crucial for their chemical reactivity and physical properties. The compound contains a nitro group and a hydroxy group attached to a phenyl ring, which are functional groups known to influence the electronic distribution within the molecule. The presence of these groups can affect the molecule's reactivity in electrochemical processes, as seen in the electrochemical reduction of o-nitrophenylthioacetic derivatives . Understanding the electronic structure of the compound can help predict its behavior in various chemical reactions.

Chemical Reactions Analysis

Chemical reactions involving esters and nitro compounds can lead to a variety of products depending on the reaction conditions. For example, the electrochemical reduction of o-nitrophenylthioacetic derivatives, including its methyl ester, can lead to the formation of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one under specific conditions . Similarly, the compound may undergo reduction reactions that could be exploited for the synthesis of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of a nitro group can confer certain nitrating properties, as seen in the metabolism of (nitrooxy)butyl ester nitric oxide-releasing compounds . These properties are important for understanding the compound's stability, solubility, and potential applications in various fields, including pharmaceuticals. Additionally, the synthesis and reactions of structurally related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, provide insights into the behavior of esters under different reaction conditions, which can be relevant for the compound .

科学研究应用

Advanced Oxidation Processes for Acetaminophen Degradation

Research on acetaminophen degradation using advanced oxidation processes (AOPs) highlights the environmental impact of pharmaceutical compounds. The study discusses the degradation pathways, by-products, and their biotoxicity, emphasizing the importance of AOPs in mitigating pharmaceutical pollution. This research is relevant for understanding the environmental fate and treatment options for complex organic compounds similar to the specified chemical (Qutob et al., 2022).

Atmospheric Nitrophenols

A review on atmospheric nitrophenols outlines their occurrence, sources, and analytical detection methods. It details the chemical processes leading to nitrophenols in the environment, including combustion and atmospheric reactions. This information is pertinent to understanding the environmental presence and impact of nitro-functionalized organic compounds (Harrison et al., 2005).

Sorption of Phenoxy Herbicides

The sorption behavior of phenoxy herbicides to soil and minerals is reviewed, offering insights into how these compounds interact with environmental matrices. This research can aid in understanding the environmental mobility and persistence of complex organic esters and acids in soils (Werner et al., 2012).

Polyphenols and Neurotrophic Signaling

A study on the modulation of neurotrophic signaling pathways by polyphenols demonstrates the potential of natural compounds in neurodegenerative disease management. This research underscores the biochemical potential of phenolic compounds for therapeutic applications (Moosavi et al., 2015).

Occurrence and Fate of Parabens in Aquatic Environments

Research on parabens in aquatic environments reviews their occurrence, biodegradability, and effects on water quality. This study is relevant for understanding the environmental behavior of esterified phenolic compounds, similar in functional groups to the chemical (Haman et al., 2015).

Human Urinary Carcinogen Metabolites from Tobacco

A review on human urinary carcinogen metabolites from tobacco use highlights the biomarkers for investigating the link between chemical exposure and cancer risk. This research could provide a methodology framework for studying the metabolic fate and toxicological impact of complex organic compounds (Hecht, 2002).

属性

IUPAC Name |

methyl (E)-4-(3-hydroxy-2-nitrophenyl)-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-10(15)6-5-8(13)7-3-2-4-9(14)11(7)12(16)17/h2-6,14H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNATUFITVBWQHT-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445125 | |

| Record name | FT-0669896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester | |

CAS RN |

224044-67-1 | |

| Record name | Methyl (2E)-4-(3-hydroxy-2-nitrophenyl)-4-oxo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224044-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FT-0669896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)

![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)